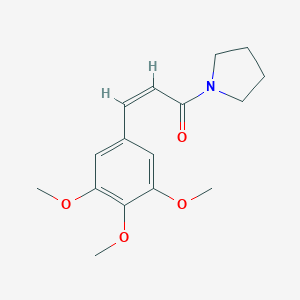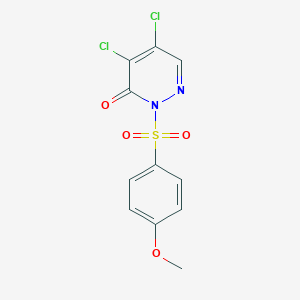
4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone
Overview
Description
4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone, also known as DMSO-Py, is a synthetic compound that has been widely used in scientific research. It is a pyridazinone derivative that has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects.
Mechanism Of Action
The mechanism of action of 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone is not fully understood. However, it has been proposed that 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone exerts its biological effects by modulating various signaling pathways. For example, 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. Additionally, 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone has been found to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical And Physiological Effects
4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects. For example, 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Additionally, 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Furthermore, 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone has been found to reduce oxidative stress by increasing the expression of antioxidant enzymes.
Advantages And Limitations For Lab Experiments
4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone has been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to the use of 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone in lab experiments. For example, 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone has limited solubility in water, which can make it difficult to use in some assays. Additionally, the mechanism of action of 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
For research on 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone include the development of 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone derivatives, elucidation of its mechanism of action, exploration of its use in combination with other therapies, and the development of novel drug delivery systems.
Synthesis Methods
The synthesis of 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone involves the reaction of 4-methoxybenzenesulfonyl chloride with 4,5-dichloropyridazin-3(2H)-one in the presence of a base. The reaction yields 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone as a white crystalline solid with a yield of 70-80%. The compound can be purified by recrystallization or chromatography.
Scientific Research Applications
4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone has been found to have anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Furthermore, 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone has been shown to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
properties
IUPAC Name |
4,5-dichloro-2-(4-methoxyphenyl)sulfonylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O4S/c1-19-7-2-4-8(5-3-7)20(17,18)15-11(16)10(13)9(12)6-14-15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBHTTQUZXASMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C(=C(C=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165831 | |
| Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-methoxyphenyl)sulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone | |
CAS RN |
155164-59-3 | |
| Record name | 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155164593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-methoxyphenyl)sulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-DICHLORO-2-((4-METHOXYPHENYL)SULFONYL)-3(2H)-PYRIDAZINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J425L4ZXH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate](/img/structure/B118590.png)
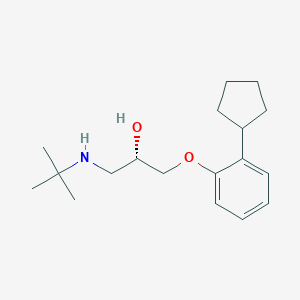
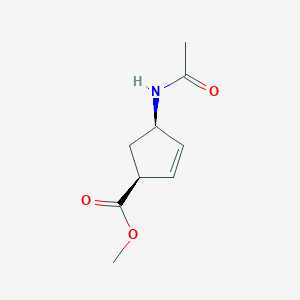
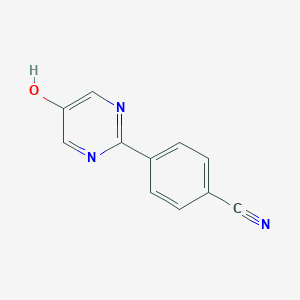


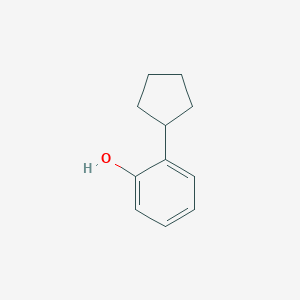
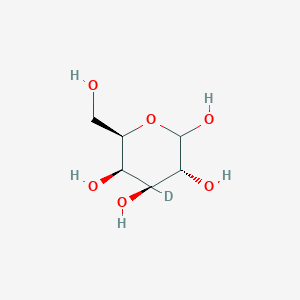
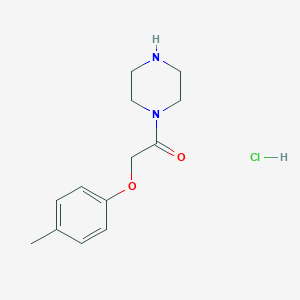
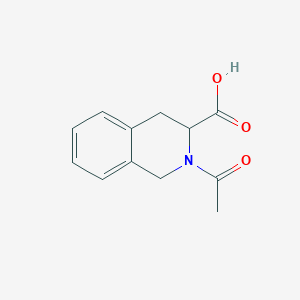
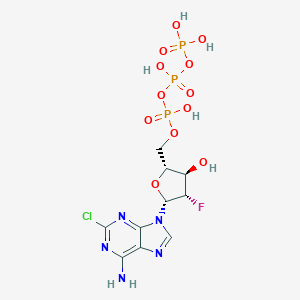

![3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B118629.png)
